2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-8-3-2-7-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-6-4-5-13(21)9-14/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXFYFEHXSSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 2-methoxyaniline .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral therapies. For instance, compounds similar to 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide have demonstrated substantial antiviral activity against various viruses.
Case Study: Antiviral Activity
In a study published in Frontiers in Pharmacology, derivatives were synthesized and tested for their ability to inhibit viral replication. The results showed that certain pyrazole derivatives inhibited the replication of Herpes Simplex Virus (HSV) with an effectiveness of up to 91% at a concentration of 50 µM while maintaining low cytotoxicity (CC50 = 600 µM) .
Anticancer Properties
The anticancer potential of this compound has been extensively researched. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comprehensive review highlighted that compounds with similar structural features were tested against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For example:
- A derivative exhibited an IC50 value of 3.79 µM against MCF7 cells.
- Another compound demonstrated significant cytotoxicity with an IC50 of 26 µM against A549 cells .
Table of Cytotoxicity Results
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Pyrazole Derivative A | 3.79 |
| A549 | Pyrazole Derivative B | 26 |
| Hep-2 | Pyrazole Derivative C | 17.82 |
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are also noteworthy. These compounds have been shown to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
- BF23326 (887457-59-2): Differs by replacing the 2-methoxyphenyl with a 2-methylphenyl on the acetamide.
- Compound in : Substitutes 3-chlorophenyl with 4-fluorophenyl and uses a 3-methoxyphenyl acetamide. Fluorine’s higher electronegativity may enhance metabolic stability, while the 3-methoxy group alters steric interactions in binding pockets .
Pyrrolo[3,4-d]pyridazinone Derivatives ()
Compounds like 5c and 7c replace the pyrimidine ring with pyridazine, reducing aromaticity and altering hydrogen-bonding capacity. The 3-chlorophenyl substituent is retained, but the core’s reduced planarity may limit target engagement compared to pyrazolo[3,4-d]pyrimidinones .
Functional Group Modifications
Acetamide vs. Urea Linkages ()
The compound 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea replaces the acetamide with a urea group. Ureas form stronger hydrogen bonds but may reduce solubility due to increased rigidity .
Chromene-Containing Analogs ()
Example 83 incorporates a 4-oxo-4H-chromen-2-yl group, introducing a fused benzene ring. This extension increases molecular weight (571.2 g/mol) and complexity, likely impacting pharmacokinetic properties like bioavailability .
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure combining a pyrazolo[3,4-d]pyrimidine core with chlorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
- Acylation : The core is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the desired compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound has shown effective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Specific IC50 values reported include:
- MCF7:
- A549:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| NCI-H460 | 42.30 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.
- Cell Cycle Regulation : The compound can modulate pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines are noted for a range of other biological activities:
- Anti-inflammatory Properties : These compounds have been studied for their potential to reduce inflammation.
- Antimicrobial Effects : Some derivatives show activity against bacterial strains.
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to antioxidant properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines:
- Study on Anticancer Activity :
- Evaluation of Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of pyrazole derivatives. A common approach includes:
Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 3-chlorophenylhydrazine with β-ketoesters or amidines.
Introduction of the acetamide moiety through nucleophilic substitution using α-chloroacetamide intermediates.
Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and dichloromethane/ethanol as solvents. Reaction conditions (e.g., 60–80°C, 12–24 hr) are critical for yield optimization .
Q. How is the molecular structure of this compound characterized in academic studies?
- Methodological Answer : Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What initial biological screening assays are used to evaluate its bioactivity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays (IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects.
- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl substitutions.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
Purity is monitored via HPLC (>95% threshold) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC values) are addressed by:
- Dose-Response Curves : Validate potency across multiple concentrations.
- Comparative Structural Analysis : Assess substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using molecular docking.
- Batch Consistency Checks : Ensure compound purity via LC-MS and elemental analysis .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Methodological Answer : Preclinical models include:
- Xenograft Models : Tumor growth inhibition in immunodeficient mice (e.g., HCT-116 colon cancer).
- Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite profiling via LC-MS/MS.
- Toxicity Screening : Acute toxicity in rodents (LD determination) and histopathological analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
